methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate
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Overview
Description
Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring, and a carboxylate group at the 7th position. The presence of the 1,1-dioxo group indicates the oxidation state of the sulfur atom in the thiadiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate typically involves the reaction of appropriate benzothiadiazine precursors with methylating agents under controlled conditions. One common method involves the use of methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming stable complexes, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives
Uniqueness
Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
945388-28-3 |
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Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.2 |
Purity |
95 |
Origin of Product |
United States |
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